molecular formula C21H25N7O B2906822 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021060-95-6

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2906822
CAS No.: 1021060-95-6
M. Wt: 391.479
InChI Key: KPBKPJKHSUROPB-UHFFFAOYSA-N
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Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known for its structural resemblance to purines and associated pharmacological activities, including antitumor and kinase inhibitory effects . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 4-phenylpiperazine moiety and at the 1-position with an ethyl group linked to a cyclopropanecarboxamide.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(16-6-7-16)22-8-9-28-20-18(14-25-28)19(23-15-24-20)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKPJKHSUROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using halogenated intermediates. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, typically employing coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The pyrazolo[3,4-d]pyrimidine core may also interact with various enzymes and receptors, influencing cellular signaling pathways. These interactions can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues of the target compound include derivatives with variations in the piperazine substituent, pyrazolopyrimidine core substitutions, and side-chain modifications. Below is a comparative analysis based on structural features and inferred pharmacological properties:

Compound Molecular Weight Key Substituents Notable Features Potential Applications References
Target Compound : N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide ~480 (estimated) 4-phenylpiperazine, cyclopropanecarboxamide Conformational rigidity from cyclopropane; phenylpiperazine may enhance CNS penetration. Kinase inhibition, oncology
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 463.96 4-benzylpiperazine, 3-chloro-4-methoxyphenylamine Benzylpiperazine increases lipophilicity; chloro and methoxy groups may improve binding to hydrophobic pockets. Anticancer, kinase inhibitors
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide 494.0 4-benzylpiperazine, 2-chloro-6-fluorobenzamide Halogenated benzamide introduces steric bulk and electronic effects; may modulate metabolic stability. Targeted therapies
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 Fluoro-substituted chromenone, isopropylbenzamide Fluorine atoms enhance bioavailability; chromenone moiety may confer dual kinase/GPCR activity. Multitarget oncology agents
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 214.64 2-chloroethyl side chain Simplified structure with reactive chloroethyl group; potential alkylating agent. Antiproliferative agents

Structure-Activity Relationship (SAR) Trends

Piperazine Position : 4-Substituted piperazines (phenyl or benzyl) correlate with kinase selectivity, as seen in .

Side-Chain Length : Shorter chains (e.g., ethyl in the target compound) may optimize steric compatibility with target receptors compared to bulkier substituents (e.g., isopropylbenzamide in ).

Electron-Deficient Moieties : Fluorine and chlorine atoms () improve potency but require balancing with solubility enhancers (e.g., methoxy groups in ).

Biological Activity

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Molecular Formula : C21H25N7
  • Molecular Weight : 393.48 g/mol
  • Key Functional Groups : Piperazine moiety, pyrazolo[3,4-d]pyrimidine core, and cyclopropanecarboxamide.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Notably:

  • Acetylcholinesterase Inhibition : The compound acts as a mixed-type inhibitor of acetylcholinesterase (AChE), which is crucial for the hydrolysis of acetylcholine. By inhibiting AChE, it increases acetylcholine levels, potentially alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease .
  • Kinase Inhibition : Similar compounds have been identified as inhibitors of polo-like kinase 4 (PLK4), which plays a significant role in cell cycle regulation and centriole duplication. Inhibition of PLK4 has implications for cancer treatment, particularly in cancers with mutations affecting the p53 pathway .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity Description
Neuroprotective Effects Enhances cognitive function by increasing acetylcholine levels through AChE inhibition.
Antitumor Activity Exhibits potential in inhibiting cancer cell proliferation via PLK4 inhibition.
Anticonvulsant Properties Similar compounds show efficacy in reducing seizure activity in preclinical models.

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of similar compounds, it was found that AChE inhibitors significantly improved memory retention in animal models of Alzheimer's disease. The study highlighted that compounds with structural similarities to this compound showed promise in reversing cognitive deficits associated with cholinergic dysfunction .

Case Study 2: Antitumor Efficacy

Research focusing on PLK4 inhibitors demonstrated that compounds targeting this kinase can effectively reduce tumor growth in xenograft models of breast cancer. The study indicated that the administration of PLK4 inhibitors led to significant reductions in tumor size and improved survival rates among treated subjects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:

  • Step 1: Condensation of substituted pyrazole precursors with cyclopropanecarboxamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Critical Parameters: Reaction temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine coupling).
  • Characterization: Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm purity (>95%) and structural integrity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for diagnostic protons, such as the cyclopropane methylene group (~δ 1.0–1.5 ppm) and pyrazolo[3,4-d]pyrimidine aromatic protons (~δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₆O: 420.2274).
  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solubility and stability considerations are critical for in vitro assays?

Methodological Answer:

  • Solubility: Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS). If precipitation occurs, use co-solvents like PEG-400 (<5% v/v) .
  • Stability: Conduct accelerated stability studies (e.g., 24–72 hours at 4°C and 37°C) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the cyclopropane ring) .

Advanced Research Questions

Q. How does the substitution pattern of the pyrazolo[3,4-d]pyrimidine core influence kinase selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The 4-phenylpiperazine group enhances binding to kinase ATP pockets (e.g., CDK2) via hydrophobic interactions and π-π stacking .
    • The cyclopropanecarboxamide moiety improves metabolic stability by reducing CYP3A4-mediated oxidation .
  • Experimental Validation:
    • Perform kinase inhibition assays (e.g., ADP-Glo™) against a panel of 50+ kinases.
    • Use molecular docking (e.g., AutoDock Vina) to model interactions with CDK2 (PDB: 1H1S) and compare binding energies with analogs .

Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Troubleshooting Steps:
    • Verify compound integrity (HPLC/MS post-assay).
    • Test in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
    • Control for off-target effects using siRNA knockdown or isoform-selective inhibitors .
  • Case Example: Discrepancies in IC₅₀ values for CDK2 inhibition may arise from assay conditions (e.g., ATP concentration). Normalize data using Z’-factor validation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics:
    • Administer IV/PO in Sprague-Dawley rats (3 mg/kg) and collect plasma samples over 24 hours. Use LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .
  • Efficacy Models:
    • Xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–30 mg/kg). Monitor tumor volume and perform immunohistochemistry for CDK2 inhibition markers .

Q. How can computational methods optimize the compound’s ADMET profile?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to predict permeability (LogP < 3), CYP inhibition, and hERG liability.
    • Apply molecular dynamics simulations (e.g., GROMACS) to assess blood-brain barrier penetration .
  • Lead Optimization:
    • Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP while maintaining kinase affinity .

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